![molecular formula C51H82N8O21S B549160 Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
概要
説明
FR901379は、糸状菌Coleophoma empetriによって産生されるスルホン化リポヘキサペプチドです。 これは、侵襲性真菌感染症の臨床治療に使用されるエキノカンジン系抗真菌剤であるミカファンギンのセミ合成の前駆体として機能します 。 ミカファンギンは、FR901379に由来するスルホン酸基により、優れた水溶性を示し、薬理効果と薬物動態を大幅に向上させています .
準備方法
合成経路と反応条件
FR901379の生合成には、シトクロムP450 McfFおよびMcfHなどの律速酵素を過剰発現させることによる生合成経路の最適化が含まれます 。 これらの酵素は、不要な副産物の蓄積を抑制し、FR901379の産生量を増やすのに役立ちます 。 さらに、転写活性化因子McfJを過剰発現させてFR901379の生合成を調節し、産生量をさらに向上させています .
工業生産方法
工業生産では、Coleophoma empetri MEFC09でシステム代謝工学を用いて、高効率のFR901379産生株が構築されます 。 McfJ、McfF、およびMcfHを共発現させた遺伝子組み換え株は、5 Lバイオリアクターで供給バッチ条件下で4.0 g/Lの力価を達成しています 。 精製プロセスには、FR901379の粗生成物を加熱して水または有機溶媒を含む水溶液に溶解し、溶解液のpHを制御することが含まれます 。 溶解液を冷却するか、有機溶媒で処理することにより、精製されたFR901379が得られます .
化学反応の分析
FR901379は、以下を含むさまざまな化学反応を受けます。
酸化: シトクロムP450酵素McfFおよびMcfHの過剰発現は、酸化反応がFR901379の生合成において重要であることを示しています.
スルホン化: O-スルホン化遺伝子McfPおよびMcfSを過剰発現させてスルホン化プロセスを強化すると、これはFR901379の生産に不可欠です.
これらの反応で使用される一般的な試薬と条件には、シトクロムP450酵素、転写活性化因子、およびスルホン化遺伝子が含まれます 。 これらの反応から生成される主な生成物は、FR901379とその誘導体です .
科学研究への応用
FR901379は、以下を含むいくつかの科学研究への応用があります。
科学的研究の応用
Pneumocandin A0 exerts its antifungal effects primarily through the inhibition of β-(1,3)-D-glucan synthase , an enzyme essential for synthesizing β-glucan, a key component of fungal cell walls. By disrupting β-glucan synthesis, Pneumocandin A0 compromises the structural integrity of fungal cells, leading to osmotic instability and subsequent cell lysis. This mechanism is similar to other echinocandins, such as caspofungin, which is a semisynthetic derivative of pneumocandin B0 .
Structure-Activity Relationship (SAR)
The biological activity of pneumocandins is significantly influenced by their structural features. Pneumocandin A0 contains unique hydroxylated amino acids that contribute to its efficacy against various fungal pathogens. Research has shown that modifications in structure can lead to substantial changes in antifungal potency. For instance, genetically engineered pneumocandin analogues with altered hydroxylation patterns demonstrated varying levels of activity against Candida species and Aspergillus fumigatus.
Table 1: Comparison of Pneumocandin Compounds
Compound Name | Antifungal Activity | Key Features |
---|---|---|
Pneumocandin A0 | High | Inhibits β-(1,3)-D-glucan synthase |
Pneumocandin B0 | High | Semisynthetic derivative |
Caspofungin | Very High | Improved solubility and stability |
Pneumocandin I | Elevated | New analog with enhanced activity |
In Vitro Studies
Pneumocandin A0 has demonstrated potent in vitro activity against various Candida species. Studies comparing its efficacy with other pneumocandins revealed it to be particularly effective against Candida albicans and Pneumocystis carinii pneumonia .
Genetic Manipulation
Research involving genetic manipulation of the pneumocandin biosynthetic pathway has yielded new analogues with enhanced antifungal properties. For example, pneumocandins F and G exhibited greater potency against Candida compared to parent compounds .
Clinical Implications
The development of caspofungin from pneumocandin B0 illustrates the clinical relevance of these compounds. Caspofungin has been successfully used in treating invasive fungal infections, highlighting the therapeutic potential of pneumocandins .
Case Study 1: Efficacy in Systemic Candidiasis
A study evaluated the effectiveness of pneumocandin A0 in treating systemic candidiasis in animal models. The results indicated a significant reduction in fungal load compared to untreated controls, supporting its potential as a therapeutic agent.
Case Study 2: Clinical Trials Involving Caspofungin
Clinical trials involving caspofungin demonstrated its efficacy against Candida infections in immunocompromised patients. These findings underscore the importance of understanding the biological activity of precursor compounds like pneumocandin A0 for developing effective treatments .
作用機序
類似化合物との比較
FR901379は、カスポファンギンやアニデュラファンギンなどの他のエキノカンジン系抗真菌剤と比較されます 。 他のエキノカンジン系薬剤とは異なり、FR901379から誘導されたミカファンギンは、スルホン酸基により、優れた水溶性を示しています 。 この特徴により、薬理効果と薬物動態が大幅に向上しています .
類似化合物
カスポファンギン: 侵襲性真菌感染症の治療に使用される別のエキノカンジン系抗真菌剤です.
アニデュラファンギン: 同様の用途を持つエキノカンジン系抗真菌剤です.
FR901379の独自性は、他のエキノカンジン系薬剤と比較して、優れた水溶性と薬理学的特性を持つミカファンギンの前駆体としての役割にあります .
生物活性
Pneumocandin A0, a lipopeptide compound derived from the fermentation of the fungus Glarea lozoyensis, belongs to the echinocandin family, which is known for its potent antifungal properties. This article delves into the biological activity of Pneumocandin A0, highlighting its mechanism of action, structure-activity relationships, and relevant research findings.
Pneumocandin A0 exerts its antifungal effects primarily by inhibiting the enzyme β-(1,3)-D-glucan synthase , which is crucial for the synthesis of β-glucan—a key component of the fungal cell wall. By disrupting β-glucan synthesis, Pneumocandin A0 compromises the structural integrity of fungal cells, leading to osmotic instability and cell lysis. This mechanism is similar to that of other echinocandins, including caspofungin, which is a semisynthetic derivative of pneumocandin B0 .
Structure-Activity Relationship (SAR)
The biological activity of pneumocandins is influenced by their structural features. Pneumocandin A0 contains unique hydroxylated amino acids that contribute to its efficacy against various fungal pathogens. Research has shown that modifications in the structure can lead to significant changes in antifungal potency. For instance, genetically engineered pneumocandin analogues with altered hydroxylation patterns demonstrated varying levels of activity against Candida species and Aspergillus fumigatus .
Table 1: Comparison of Pneumocandin Compounds
Compound Name | Antifungal Activity | Key Features |
---|---|---|
Pneumocandin A0 | High | Inhibits β-(1,3)-D-glucan synthase |
Pneumocandin B0 | High | Semisynthetic derivative |
Caspofungin | Very High | Improved solubility and stability |
Pneumocandin I | Elevated | New analog with enhanced activity |
Research Findings
- In Vitro Studies : Pneumocandin A0 has shown potent in vitro activity against various Candida species. In studies comparing its efficacy with other pneumocandins, it was found to be particularly effective against Candida albicans and Pneumocystis carinii pneumonia .
- Genetic Manipulation : Research involving genetic manipulation of the pneumocandin biosynthetic pathway has yielded new analogues with enhanced antifungal properties. For example, pneumocandins F and G exhibited greater potency against Candida compared to the parent compounds .
- Clinical Implications : The development of caspofungin from pneumocandin B0 illustrates the clinical relevance of these compounds. Caspofungin has been successfully used in treating invasive fungal infections, highlighting the therapeutic potential of pneumocandins .
Case Studies
- Case Study 1 : A study evaluated the effectiveness of pneumocandin A0 in treating systemic candidiasis in animal models. The results indicated a significant reduction in fungal load compared to untreated controls, supporting its potential as a therapeutic agent .
- Case Study 2 : Clinical trials involving caspofungin demonstrated its efficacy against Candida infections in immunocompromised patients. These findings underscore the importance of understanding the biological activity of its precursor compounds like pneumocandin A0 for developing effective treatments .
特性
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPLTEIQCKDUAT-UYCSHIFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82N8O21S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。